molecular formula C19H14FNO5 B12788736 3Aqm3bnc35 CAS No. 675610-06-7

3Aqm3bnc35

Cat. No.: B12788736
CAS No.: 675610-06-7
M. Wt: 355.3 g/mol
InChI Key: KLPDVDQBLIFIEX-UHFFFAOYSA-N
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Description

This compound is characterized by its unique quinoline structure, which includes a fluorophenyl group and multiple carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3Aqm3bnc35 typically involves multi-step organic reactions One common method includes the formation of the quinoline core through a series of cyclization reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3Aqm3bnc35 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3Aqm3bnc35 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3Aqm3bnc35 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl 3-((4-chlorophenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
  • 7-methyl 3-((4-bromophenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
  • 7-methyl 3-((4-methylphenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate

Uniqueness

3Aqm3bnc35 stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to its analogs. This fluorine substitution can significantly influence the compound’s biological activity and chemical stability, making it a valuable compound for various applications .

Properties

CAS No.

675610-06-7

Molecular Formula

C19H14FNO5

Molecular Weight

355.3 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-hydroxy-7-methoxycarbonylquinoline-5-carboxylic acid

InChI

InChI=1S/C19H14FNO5/c1-26-19(25)15-8-14(18(23)24)13-7-11(9-21-16(13)17(15)22)6-10-2-4-12(20)5-3-10/h2-5,7-9,22H,6H2,1H3,(H,23,24)

InChI Key

KLPDVDQBLIFIEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=N2)CC3=CC=C(C=C3)F)C(=C1)C(=O)O)O

Origin of Product

United States

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